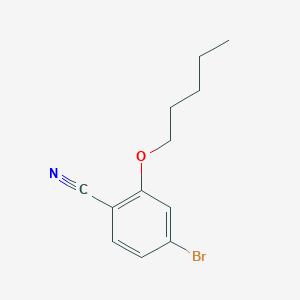
4-Bromo-2-(pentyloxy)benzonitrile
Übersicht
Beschreibung
4-Bromo-2-(pentyloxy)benzonitrile is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Bromo-2-(pentyloxy)benzonitrile (CAS No. 1191055-82-9) is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 268.15 g/mol. The structure features a bromine atom and a pentyloxy group attached to a benzonitrile core, which may influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. Its structural characteristics suggest potential interactions with biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. Compounds with similar structural motifs often demonstrate significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | TBD | |
| Sulfanilamide | Antibacterial | 32 | |
| Sulfamethoxazole | Antibacterial | 16 |
Note: TBD = To Be Determined
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been explored. Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 2: Inhibition of COX Enzymes by Related Compounds
Note: TBD = To Be Determined
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine substituent may enhance binding affinity to specific receptors or enzymes involved in inflammatory pathways or microbial resistance mechanisms.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several benzonitrile derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the substituents significantly impacted the compounds' effectiveness, suggesting that this compound may possess similar or enhanced activities compared to its analogs.
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of structurally related compounds in animal models. The study found that certain derivatives reduced inflammation markers significantly, indicating potential therapeutic applications for inflammatory diseases.
Eigenschaften
IUPAC Name |
4-bromo-2-pentoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-2-3-4-7-15-12-8-11(13)6-5-10(12)9-14/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGERVAFNJHNURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















